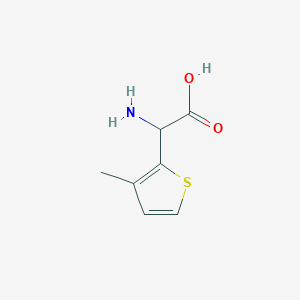

2-amino-2-(3-methylthiophen-2-yl)acetic Acid

Beschreibung

BenchChem offers high-quality 2-amino-2-(3-methylthiophen-2-yl)acetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-2-(3-methylthiophen-2-yl)acetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-amino-2-(3-methylthiophen-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-4-2-3-11-6(4)5(8)7(9)10/h2-3,5H,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUPHROQPYXKBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402827 | |

| Record name | 2-amino-2-(3-methylthiophen-2-yl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500718-18-3 | |

| Record name | 2-amino-2-(3-methylthiophen-2-yl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-2-(3-methylthiophen-2-yl)acetic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the chemical properties of the novel amino acid derivative, 2-amino-2-(3-methylthiophen-2-yl)acetic acid. As a compound of interest in medicinal chemistry and drug development, understanding its fundamental characteristics is paramount. This document synthesizes available data and theoretical knowledge to present a comprehensive overview of its structure, potential synthetic routes, and predicted physicochemical and spectroscopic properties. While experimental data for this specific molecule is limited in publicly accessible literature, this guide extrapolates from closely related analogs and established chemical principles to provide a robust predictive profile.

Introduction: The Significance of Thiophene-Containing Amino Acids

Thiophene moieties are prevalent scaffolds in a wide array of pharmaceuticals due to their bioisosteric relationship with benzene rings, offering modulated lipophilicity and metabolic stability. When incorporated into amino acid structures, they provide unique conformational constraints and potential for novel interactions with biological targets. Substituted 2-aminothiophenes, in particular, are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1] The target of this guide, 2-amino-2-(3-methylthiophen-2-yl)acetic acid, combines the features of a non-proteinogenic alpha-amino acid with a substituted thiophene ring, making it a compelling building block for the design of new therapeutic agents.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any molecule is a thorough understanding of its structure and resultant physical properties. These parameters influence its solubility, membrane permeability, and interactions with biological macromolecules.

Chemical Structure

The structure of 2-amino-2-(3-methylthiophen-2-yl)acetic acid is characterized by a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 3-methylthiophen-2-yl substituent.

Diagram 1: Chemical Structure of 2-Amino-2-(3-methylthiophen-2-yl)acetic Acid

Caption: Molecular structure of the target compound.

Predicted Physicochemical Data

| Property | Predicted Value | Notes |

| Molecular Formula | C₇H₉NO₂S | |

| Molecular Weight | 187.22 g/mol | |

| CAS Number | 500718-18-3 | |

| Appearance | Off-white to pale yellow solid | Based on SDS of the compound. |

| Melting Point | >200 °C (decomposes) | Typical for amino acids. |

| pKa (α-COOH) | ~2-3 | Expected range for the carboxylic acid group. |

| pKa (α-NH₃⁺) | ~9-10 | Expected range for the ammonium group. |

| Solubility | Sparingly soluble in water; soluble in acidic and basic aqueous solutions. | Zwitterionic nature dictates pH-dependent solubility. |

Synthesis Strategies: A Mechanistic Perspective

The synthesis of 2-amino-2-(3-methylthiophen-2-yl)acetic acid can be approached through established methodologies for the preparation of non-proteinogenic amino acids and substituted thiophenes. The two most probable synthetic routes are the Strecker amino acid synthesis and modifications of the Gewald reaction.

Strecker Synthesis Approach

The Strecker synthesis is a classic and versatile method for preparing α-amino acids.[2][3][4][5][6] This pathway would commence with 3-methylthiophene-2-carbaldehyde.

Diagram 2: Proposed Strecker Synthesis Workflow

Caption: Strecker synthesis of the target amino acid.

Experimental Protocol: A Generalized Strecker Synthesis

-

Imine Formation: 3-Methylthiophene-2-carbaldehyde is reacted with ammonia (or an ammonium salt) to form the corresponding imine in situ. The reaction is typically carried out in a protic solvent like methanol or ethanol.

-

Cyanide Addition: A source of cyanide, such as hydrogen cyanide or a cyanide salt (e.g., KCN), is added to the reaction mixture. The cyanide ion acts as a nucleophile, attacking the imine carbon to form an α-aminonitrile.

-

Hydrolysis: The resulting α-aminonitrile is hydrolyzed under acidic conditions (e.g., with aqueous HCl) to convert the nitrile group into a carboxylic acid, yielding the final amino acid product. Purification is typically achieved through recrystallization.

Causality in Experimental Choices: The choice of a one-pot reaction, where the imine is not isolated, is often preferred to maximize yield and minimize side reactions. The acidic workup is crucial not only for the hydrolysis of the nitrile but also for protonating the amino group, which can aid in purification.

Gewald Reaction-Based Approaches

The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an active methylene compound, and elemental sulfur.[7][8][9][10][11] While this reaction directly furnishes the 2-aminothiophene core, subsequent modifications would be necessary to introduce the acetic acid moiety at the 2-position.

Diagram 3: Conceptual Gewald Reaction Logic

Caption: Logic flow for a Gewald-based synthesis.

A plausible, albeit more complex, approach could involve a multi-step synthesis starting with a Gewald reaction to construct a suitably functionalized 2-aminothiophene, which is then elaborated to the final amino acid.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a synthesized compound. The following are the predicted key features in the NMR, IR, and Mass spectra of 2-amino-2-(3-methylthiophen-2-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A singlet for the methyl protons (~2.0-2.5 ppm).

-

A singlet for the α-proton (~4.0-4.5 ppm).

-

Two doublets for the thiophene ring protons (~6.5-7.5 ppm).

-

Broad signals for the amine and carboxylic acid protons, which may exchange with deuterium in D₂O.

-

-

¹³C NMR:

-

A signal for the methyl carbon (~15-20 ppm).

-

A signal for the α-carbon (~55-65 ppm).

-

Signals for the thiophene ring carbons (~120-140 ppm).

-

A signal for the carbonyl carbon of the carboxylic acid (~170-180 ppm).

-

Infrared (IR) Spectroscopy

-

O-H stretch (carboxylic acid): A broad band from 2500-3300 cm⁻¹.

-

N-H stretch (amine): A medium intensity band from 3000-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

N-H bend (amine): A medium intensity peak around 1590-1650 cm⁻¹.

-

C=C stretch (thiophene): Peaks in the 1400-1500 cm⁻¹ region.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI):

-

In positive ion mode, the molecular ion peak [M+H]⁺ would be expected at m/z 188.04.

-

In negative ion mode, the molecular ion peak [M-H]⁻ would be expected at m/z 186.03.

-

Fragmentation would likely involve the loss of the carboxylic acid group (CO₂H) and cleavage of the thiophene ring.

-

Reactivity and Potential for Derivatization

2-Amino-2-(3-methylthiophen-2-yl)acetic acid possesses three primary reactive sites: the amino group, the carboxylic acid group, and the thiophene ring.

-

N-Acylation and N-Alkylation: The amino group can readily undergo acylation with acid chlorides or anhydrides to form amides, and alkylation with alkyl halides.

-

Esterification: The carboxylic acid group can be esterified under acidic conditions with alcohols.

-

Amide Coupling: The carboxylic acid can be activated (e.g., with carbodiimides) to form amide bonds with other amines, a cornerstone of peptide synthesis.

-

Reactions of the Thiophene Ring: The thiophene ring can undergo electrophilic substitution, although the reactivity will be influenced by the existing substituents.

Conclusion and Future Directions

2-Amino-2-(3-methylthiophen-2-yl)acetic acid represents a promising, yet underexplored, building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its predicted chemical properties, offering a starting point for its synthesis and characterization. Future research should focus on the experimental validation of these predicted properties, including the development and optimization of a robust synthetic protocol and a thorough investigation of its biological activity. The insights gained from such studies will be invaluable for its application in drug discovery and development.

References

- Gewald, K. (1965). The Gewald Reaction. Zeitschrift für Chemie, 5(10), 379-380.

- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.

- Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.

-

ACS Publications. (n.d.). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube. [Link]

-

International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Strecker Synthesis [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the NMR Spectral Data of 2-amino-2-(3-methylthiophen-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds, particularly those containing the thiophene scaffold, are of paramount importance. Their unique electronic properties and ability to engage in various biological interactions make them privileged structures in medicinal chemistry. Among these, thiophene-based amino acids represent a fascinating class of molecules with the potential for incorporation into peptidomimetics and as chiral building blocks for novel therapeutics. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral data for a specific, non-proteinogenic amino acid: 2-amino-2-(3-methylthiophen-2-yl)acetic acid.

Our approach is grounded in scientific integrity. We will dissect the expected chemical shifts, coupling constants, and spectral patterns, explaining the underlying rationale for our predictions. Furthermore, we will provide standardized protocols for sample preparation and data acquisition, ensuring that the described methodologies are robust and reproducible.

Predicted NMR Spectra: A Detailed Analysis

The structure of 2-amino-2-(3-methylthiophen-2-yl)acetic acid presents a unique combination of a substituted aromatic heterocycle and an amino acid moiety. This intricate arrangement gives rise to a characteristic NMR fingerprint.

¹H NMR Spectral Prediction

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the thiophene ring protons, the α-proton of the amino acid, the methyl group, and the exchangeable protons of the amino and carboxylic acid groups. The predicted chemical shifts are tabulated below, with the subsequent discussion detailing the reasoning behind these assignments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 (Thiophene) | ~7.2 - 7.4 | Doublet (d) | J(H5-H4) ≈ 5.0 |

| H-4 (Thiophene) | ~6.9 - 7.1 | Doublet (d) | J(H4-H5) ≈ 5.0 |

| α-H (CH-NH₂) | ~4.0 - 4.5 | Singlet (s) or broad singlet | - |

| CH₃ (Methyl) | ~2.2 - 2.4 | Singlet (s) | - |

| NH₂ (Amino) | Variable (broad) | Singlet (s) | - |

| COOH (Carboxyl) | Variable (broad) | Singlet (s) | - |

Rationale for Predicted ¹H Chemical Shifts:

-

Thiophene Protons (H-4 and H-5): The chemical shifts of protons on a thiophene ring are influenced by the electronic nature of the substituents. For 3-methylthiophene, the H-5 proton typically appears downfield (~7.17 ppm) compared to the H-4 proton (~6.87 ppm) due to the electron-donating nature of the methyl group and the influence of the sulfur atom.[1] In our target molecule, the presence of the amino acid side chain at the 2-position will further influence these shifts. The electron-withdrawing character of the carboxylic acid and the electronegativity of the nitrogen atom are expected to deshield the adjacent thiophene protons, shifting them further downfield. We predict H-5 to be in the range of 7.2 - 7.4 ppm and H-4 in the range of 6.9 - 7.1 ppm. These two protons will exhibit a characteristic doublet splitting pattern due to their vicinal coupling, with an expected coupling constant (J) of approximately 5.0 Hz, which is typical for protons on a thiophene ring.[2]

-

α-Proton (α-H): The proton attached to the α-carbon of an amino acid typically resonates in the region of 3.5 - 4.5 ppm. The exact chemical shift is sensitive to the nature of the side chain and the solvent. Given the attachment to the electron-rich and bulky 3-methylthiophen-2-yl group, a shift towards the lower end of this range is plausible. However, the deshielding effect of the adjacent carboxylic acid and amino groups will likely push it into the 4.0 - 4.5 ppm range. In the absence of adjacent protons, this signal is expected to be a singlet.

-

Methyl Protons (CH₃): The methyl group at the 3-position of the thiophene ring is predicted to have a chemical shift in the range of 2.2 - 2.4 ppm. This is based on the known chemical shift of the methyl group in 3-methylthiophene, which is approximately 2.25 ppm.[3] This signal will appear as a sharp singlet as there are no adjacent protons to couple with.

-

Exchangeable Protons (NH₂ and COOH): The protons of the amino and carboxylic acid groups are exchangeable and their chemical shifts are highly dependent on factors such as solvent, concentration, and temperature. They typically appear as broad singlets and may not always be observed, especially in protic solvents like D₂O where they will exchange with deuterium. In an aprotic solvent like DMSO-d₆, the NH₂ protons might appear in the range of 7.0 - 9.0 ppm, while the COOH proton could be found further downfield, above 10 ppm.

¹³C NMR Spectral Prediction

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The predicted chemical shifts for each carbon atom are summarized in the table below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | ~170 - 180 |

| C-2 (Thiophene) | ~140 - 145 |

| C-3 (Thiophene) | ~138 - 142 |

| C-5 (Thiophene) | ~125 - 130 |

| C-4 (Thiophene) | ~128 - 132 |

| α-C (CH-NH₂) | ~55 - 65 |

| CH₃ (Methyl) | ~15 - 20 |

Rationale for Predicted ¹³C Chemical Shifts:

-

Carboxyl Carbon (C=O): The carbonyl carbon of a carboxylic acid is characteristically found in the downfield region of the ¹³C NMR spectrum, typically between 170 and 180 ppm.[4]

-

Thiophene Carbons (C-2, C-3, C-4, C-5): The chemical shifts of the thiophene ring carbons are influenced by the substituents. In 3-methylthiophene, the carbon attached to the methyl group (C-3) is found at approximately 138.4 ppm, while the adjacent carbon (C-2) is at about 125.3 ppm.[1] The other two carbons, C-4 and C-5, resonate at roughly 129.9 ppm and 121.0 ppm, respectively.[1] In our target molecule, the attachment of the amino acid moiety at C-2 will significantly deshield this carbon, pushing its chemical shift further downfield, likely into the 140 - 145 ppm range. The chemical shift of C-3 will also be affected but to a lesser extent. The shifts of C-4 and C-5 are expected to be less impacted but will still reflect the overall electronic changes in the ring.

-

α-Carbon (α-C): The α-carbon of amino acids typically resonates in the range of 50-65 ppm.[5] The presence of the bulky and electron-rich thiophene ring as the side chain will influence this shift.

-

Methyl Carbon (CH₃): Based on the data for 3-methylthiophene, the methyl carbon is expected to appear in the upfield region of the spectrum, around 15-20 ppm.[1]

Experimental Protocols

To obtain high-quality NMR spectra for 2-amino-2-(3-methylthiophen-2-yl)acetic acid, the following experimental procedures are recommended.

Sample Preparation

-

Solvent Selection: The choice of solvent is critical for NMR spectroscopy of amino acids.

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is often a good choice as it can dissolve a wide range of compounds and allows for the observation of exchangeable protons (NH₂ and COOH).

-

Deuterated Water (D₂O): Useful for its excellent dissolving power for amino acids. However, the exchangeable protons will be replaced by deuterium and will not be visible in the ¹H NMR spectrum. The pH (or pD) of the solution can significantly affect the chemical shifts.

-

Deuterated Methanol (CD₃OD): Another possible solvent, but it will also lead to the exchange of labile protons.

-

-

Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality spectra on a modern NMR spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR, with its chemical shift set to 0.00 ppm. For aqueous solutions, a water-soluble standard like 2,2-dimethyl-2-silapentane-5-sulfonate sodium salt (DSS) can be used.

NMR Data Acquisition Workflow

The following workflow outlines the steps for acquiring ¹H and ¹³C NMR data.

Caption: Workflow for NMR data acquisition and analysis.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse experiment (e.g., zgpg30).

-

Spectral Width: 200-240 ppm.

-

Number of Scans: 1024 scans or more, depending on the concentration, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

Advanced NMR Techniques for Structural Confirmation

To unequivocally confirm the structure of 2-amino-2-(3-methylthiophen-2-yl)acetic acid, several two-dimensional (2D) NMR experiments can be employed.

Caption: Advanced 2D NMR techniques for structural elucidation.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between the signals for H-4 and H-5 would confirm their vicinal relationship on the thiophene ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would allow for the unambiguous assignment of the protonated carbons (α-C, C-4, C-5, and CH₃).

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be invaluable for confirming the connectivity of the entire molecule. For instance, correlations between the α-proton and the thiophene carbons (C-2 and C-3), and between the methyl protons and C-2 and C-3 of the thiophene ring would provide definitive proof of the structure.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectral data for 2-amino-2-(3-methylthiophen-2-yl)acetic acid. By applying fundamental NMR principles and leveraging data from analogous structures, we have established a solid framework for the identification and characterization of this important synthetic building block. The detailed analysis of expected chemical shifts and coupling constants, coupled with robust experimental protocols and suggestions for advanced 2D NMR experiments, offers researchers and drug development professionals the necessary tools to confidently work with this compound. As with any predictive analysis, experimental verification remains the gold standard, and this guide is intended to be a valuable resource in that endeavor.

References

-

Wishart DS. The Biological Magnetic Resonance Data Bank (BMRB). Available from: [Link]

-

ACS Publications. Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. Available from: [Link]

-

PubMed. Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors. Available from: [Link]

-

PubMed. Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors. Available from: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

- KPWu's group research site. [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids.

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

Taylor & Francis Online. Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). Available from: [Link]

-

Magritek. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Available from: [Link]

-

PubMed Central. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Available from: [Link]

-

The Royal Society of Chemistry. Table 2/2b, 1H NMR (in CDCl3). Available from: [Link]

-

The Royal Society of Chemistry. 4. Available from: [Link]

-

MDPI. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Available from: [Link]

-

PubMed Central. Thiophene-based Ligands: Design, Synthesis and Their Utilization for Optical Assignment of Polymorphic Disease Associated Protein Aggregates. Available from: [Link]

-

Duke University. Typical proton chemical shifts for amino acids within a protein. Available from: [Link]

-

PubMed Central. Position dependence of the 13C chemical shifts of α-helical model peptides. Fingerprint of the 20 naturally occurring amino acids. Available from: [Link]

-

PubChem. 3-Methyl-2-thiophenecarboxaldehyde. Available from: [Link]

-

MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Available from: [Link]

-

ResearchGate. 1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa. Available from: [Link]

-

Royal Society Publishing. Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Available from: [Link]

-

PubMed. The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution. Available from: [Link]

-

ResearchGate. Synthesis, Characterization of thiophene derivatives and its biological applications. Available from: [Link]

-

Journal of Xi'an Shiyou University, Natural Science Edition. Synthesis and characterization of biologically active thiophene based amide motifs. Available from: [Link]

Sources

- 1. xisdxjxsu.asia [xisdxjxsu.asia]

- 2. Thiophene-based Ligands: Design, Synthesis and Their Utilization for Optical Assignment of Polymorphic Disease Associated Protein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

crystal structure of 2-amino-2-(3-methylthiophen-2-yl)acetic acid

An In-Depth Technical Guide to the Crystal Structure of 2-amino-2-(3-methylthiophen-2-yl)acetic Acid

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. The three-dimensional arrangement of atoms within a crystal lattice dictates a molecule's physicochemical properties, influences its biological activity, and is critical for formulation and intellectual property protection. This guide provides a comprehensive methodological framework for the synthesis, crystallization, and definitive structural analysis of 2-amino-2-(3-methylthiophen-2-yl)acetic acid, a member of the medicinally significant 2-aminothiophene class of compounds. While a public crystal structure for this specific molecule is not available at the time of this writing, this document serves as an expert-level protocol and guide for its determination and analysis. We will detail the necessary experimental procedures, from chemical synthesis to single-crystal X-ray diffraction, and explore powerful computational techniques, such as Crystal Structure Prediction and Hirshfeld surface analysis, that provide deeper insights into intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic principles to advance their research.

Introduction: The Significance of 2-Aminothiophene Scaffolds and Crystal Structure Analysis

The 2-aminothiophene moiety is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The specific target of this guide, 2-amino-2-(3-methylthiophen-2-yl)acetic acid, combines this versatile heterocycle with an amino acid functionality, making it a compelling candidate for incorporation into novel therapeutics.

The precise knowledge of a molecule's crystal structure is paramount in the pharmaceutical industry. It provides an unambiguous determination of its three-dimensional geometry, which is fundamental for:

-

Structure-Activity Relationship (SAR) Studies: Understanding how a molecule binds to its biological target.

-

Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound effects on solubility, stability, and bioavailability.[6][7][8]

-

Intellectual Property: Securing robust patent protection for a new chemical entity.

This guide outlines a systematic approach to determine and comprehensively analyze the , providing the reader with a self-validating system of protocols and analytical methods.

Synthesis and Crystallization: From Powder to Single Crystal

The foundational step in any crystallographic study is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis via the Gewald Reaction

The Gewald three-component reaction is a robust and efficient method for the synthesis of polysubstituted 2-aminothiophenes.[9][10] A plausible synthetic route for the target compound is outlined below.

Experimental Protocol: Synthesis of 2-amino-2-(3-methylthiophen-2-yl)acetic acid

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methylthiophene-2-carbaldehyde (1 equivalent), cyanoacetic acid (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent such as ethanol or methanol.

-

Base Addition: To this suspension, add a catalytic amount of a base, such as morpholine or triethylamine (0.2 equivalents), to initiate the condensation reaction.

-

Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-amino-2-(3-methylthiophen-2-yl)acetic acid.

-

Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy.

Crystallization Methodologies

Growing single crystals of sufficient size and quality is often the most challenging aspect of structure determination.[11] For an amino acid derivative, several methods can be employed.[12][][14][15][16]

Experimental Protocol: Single Crystal Growth

-

Solvent Screening: Begin by assessing the solubility of the purified compound in a range of solvents of varying polarity (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature.

-

Filter the solution through a syringe filter (0.22 µm) into a clean vial.

-

Cover the vial with a cap or parafilm pierced with a few small holes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.

-

-

Vapor Diffusion (Hanging Drop or Sitting Drop):

-

Prepare a concentrated solution of the compound in a relatively volatile solvent.

-

In a sealed container, place a larger volume of a "precipitant" solvent in which the compound is poorly soluble.

-

Place a small drop of the compound's solution on a coverslip (hanging drop) or a pedestal (sitting drop) within the sealed container.

-

Over time, the precipitant vapor will slowly diffuse into the drop, reducing the solubility of the compound and inducing crystallization.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization. A programmable water bath or a well-insulated container (e.g., a Dewar flask) can facilitate a slow cooling rate.

-

Experimental Structure Determination: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic arrangement within a crystalline solid.[17][18][19][20]

The SC-XRD Workflow

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which the atomic positions can be inferred.

Caption: The workflow of single-crystal X-ray diffraction.

Detailed Protocol for SC-XRD

-

Crystal Selection and Mounting:

-

Under a microscope, select a suitable single crystal (ideally 0.1-0.3 mm in all dimensions) that is free of cracks and other defects.

-

Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

-

-

Data Collection:

-

Mount the goniometer on the diffractometer. A modern instrument is typically equipped with a CCD or CMOS detector and a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).[17]

-

Flash-cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion and radiation damage.

-

Perform an initial set of diffraction frames to determine the unit cell parameters and crystal system.

-

Execute a full data collection strategy, rotating the crystal through a series of angles to measure the intensities of a large number of unique reflections.

-

-

Data Processing:

-

Integrate the raw diffraction images to determine the intensity and position of each reflection.

-

Scale the data and apply corrections for experimental factors such as absorption.

-

-

Structure Solution and Refinement:

-

Solve the "phase problem" to obtain an initial electron density map. For small molecules, direct methods are typically successful.[20]

-

Build an initial atomic model into the electron density map.

-

Refine the model using a least-squares algorithm, adjusting atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction data. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

-

-

Validation:

-

The final refined structure is validated using metrics such as the R-factor and goodness-of-fit. The resulting structural information is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

-

Hypothetical Crystal Structure Analysis

In the absence of experimental data, we can postulate the key structural features of 2-amino-2-(3-methylthiophen-2-yl)acetic acid based on the known chemistry of amino acids and thiophene derivatives.

Molecular Geometry and Visualization

The molecule consists of a central chiral carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a 3-methylthiophen-2-yl group. As an amino acid, it is likely to exist as a zwitterion in the solid state, with a protonated ammonium group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻).

Caption: Molecular structure of the target compound.

Table 1: Hypothetical Crystallographic Data and Key Geometric Parameters

| Parameter | Hypothetical Value | Rationale/Comment |

| Crystal System | Monoclinic | Common for organic molecules. |

| Space Group | P2₁/c | A common centrosymmetric space group for racemates. |

| Z (Molecules/Unit Cell) | 4 | A typical value for this space group. |

| Cα-N Bond Length | ~1.49 Å | Typical for a C-N single bond in an ammonium group. |

| Cα-C(carboxyl) Bond Length | ~1.53 Å | Typical C-C single bond. |

| C-O (carboxylate) Bond Lengths | ~1.25 Å | Delocalized bond, intermediate between single and double. |

| Thiophene C-S Bond Lengths | ~1.71 Å | Characteristic of thiophene rings. |

| Thiophene C-C Bond Lengths | ~1.37 - 1.44 Å | Reflects aromatic character. |

Intermolecular Interactions and Crystal Packing

The crystal packing will be dominated by a network of strong intermolecular hydrogen bonds involving the zwitterionic functional groups.

-

Hydrogen Bonding: The ammonium group (-NH₃⁺) will act as a hydrogen bond donor, while the carboxylate group (-COO⁻) will act as a hydrogen bond acceptor. This is expected to lead to the formation of extensive 1D chains, 2D sheets, or 3D networks, which are characteristic features of amino acid crystal structures.

-

Other Interactions: Weaker C-H···O and potential C-H···π interactions involving the thiophene ring may also play a role in stabilizing the overall crystal packing.

Caption: Conceptual diagram of hydrogen bonding networks.

Computational Analysis: Deeper Insights into Crystal Packing

Computational chemistry provides powerful tools to complement experimental data, offering insights into the energetics and nature of intermolecular interactions.

Crystal Structure Prediction (CSP)

CSP methods aim to find the most stable crystal packing arrangements for a given molecule based on its chemical diagram alone.[6][7][8][21] This is achieved by searching the conformational and packing space to find minima on the lattice energy surface. CSP is invaluable for:

-

Identifying potential polymorphs that may not have been found experimentally.

-

Providing a theoretical basis for understanding why a certain crystal structure is preferred.

-

Assisting in solving a crystal structure from powder diffraction data.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions within a crystal.[22][23][24][25][26] The surface is generated based on the electron distribution of the molecule, and properties such as the normalized contact distance (dnorm) are mapped onto it.

-

dnorm Surface: This surface reveals close intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii (typically strong interactions like hydrogen bonds), white areas represent contacts around the vdW separation, and blue regions indicate longer contacts.

-

2D Fingerprint Plots: These plots summarize all intermolecular contacts, providing a quantitative measure of the contribution of different types of interactions (e.g., H···H, O···H, C···H) to the overall crystal packing.

For 2-amino-2-(3-methylthiophen-2-yl)acetic acid, a Hirshfeld surface analysis would be expected to show prominent red regions on the dnorm map around the ammonium and carboxylate groups, corresponding to the strong N-H···O hydrogen bonds. The 2D fingerprint plot would exhibit characteristic sharp "spikes" indicative of these hydrogen bonds.

Caption: Workflow for Hirshfeld surface analysis.

Conclusion and Future Perspectives

This technical guide has presented a comprehensive, field-proven framework for the determination and in-depth analysis of the . By integrating robust protocols for synthesis and crystallization with the definitive power of single-crystal X-ray diffraction and the insightful application of computational tools like Hirshfeld surface analysis, researchers can obtain a complete and nuanced understanding of this molecule's solid-state properties.

The elucidation of this crystal structure would be a valuable contribution to the field, providing a precise atomic-level blueprint that can accelerate drug design efforts. This structural knowledge would enable more accurate molecular modeling, facilitate the rational design of analogues with improved properties, and provide the essential data required for solid-form development and patent applications. The methodologies described herein represent a self-validating system, ensuring that the resulting structural information is both accurate and rich in chemical insight, thereby empowering drug development professionals to make more informed decisions in their quest for novel therapeutics.

References

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). Scirp.org. [Link]

-

The Hirshfeld Surface. CrystalExplorer. [Link]

-

Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. (2022). PubMed. [Link]

- Method for crystallization of amino acids. (1992).

-

Computational prediction of organic crystal structures and polymorphism. (2008). Taylor & Francis Online. [Link]

-

Computational studies of crystal structure and bonding. (2010). PubMed. [Link]

-

APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. (2009). Semantic Scholar. [Link]

-

2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2017). PubMed. [Link]

-

Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. (2022). ResearchGate. [Link]

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). ResearchGate. [Link]

-

Crystal structure prediction. Daygroup, University of Southampton. [Link]

-

Development of Amino Acid Crystallization Processes: l-Glutamic Acid. (2011). ACS Publications. [Link]

-

Hirshfeld surface analysis. (2009). RSC Publishing. [Link]

-

Crystallization of Amino Acids. GEA. [Link]

-

X-ray Crystallography. Creative BioMart. [Link]

-

Methods and applications of crystal structure prediction. Royal Society of Chemistry. [Link]

-

Computational prediction of organic crystal structures and polymorphism. (2008). ResearchGate. [Link]

-

Peptide Crystallization. Creative Biostructure. [Link]

-

The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. (2020). MDPI. [Link]

-

An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022). Journal of Pharmaceutical Negative Results. [Link]

-

Small molecule X-ray crystallography. The University of Queensland. [Link]

-

Small molecule crystallography. Excillum. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (2012). International Journal of Pharmacy and Biological Sciences. [Link]

-

2-Amino-2-(5-methylthiophen-2-yl)acetic acid. MySkinRecipes. [Link]

-

2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (2023). MDPI. [Link]

-

Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. (2017). Sciforum. [Link]

-

2-Amino-2-(thiophen-3-yl)acetic acid. PubChem. [Link]

Sources

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnrjournal.com [pnrjournal.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Methods and applications of crystal structure prediction Home [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. ijpbs.com [ijpbs.com]

- 10. sciforum.net [sciforum.net]

- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 12. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. gea.com [gea.com]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 18. rigaku.com [rigaku.com]

- 19. excillum.com [excillum.com]

- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 21. Daygroup - Crystal structure prediction [sites.google.com]

- 22. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 23. crystalexplorer.net [crystalexplorer.net]

- 24. researchgate.net [researchgate.net]

- 25. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 26. mdpi.com [mdpi.com]

The Biological Potential of 2-amino-2-(3-methylthiophen-2-yl)acetic Acid: A Technical Guide for Drug Discovery

Abstract

This technical guide provides an in-depth exploration of the potential biological activities of 2-amino-2-(3-methylthiophen-2-yl)acetic acid. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes the known biological roles of the broader 2-aminothiophene class of compounds to build a predictive framework for its potential therapeutic applications. Drawing upon established structure-activity relationships, this guide will delve into potential mechanisms of action, suggest experimental protocols for validation, and highlight its promise for researchers, scientists, and drug development professionals.

Introduction: The 2-Aminothiophene Scaffold - A Privileged Motif in Medicinal Chemistry

The 2-aminothiophene moiety is a cornerstone in the synthesis of a multitude of biologically active molecules.[1][2] Its inherent structural features, including the presence of a sulfur atom which can engage in unique interactions with biological targets, and the amino group which serves as a versatile handle for chemical modification, make it a privileged scaffold in drug discovery. Derivatives of 2-aminothiophene have demonstrated a remarkable diversity of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antioxidant, and antitumor activities.[1]

This guide focuses on the specific, yet under-explored, molecule: 2-amino-2-(3-methylthiophen-2-yl)acetic acid. By examining the biological activities of structurally related compounds, we can infer its potential as a novel therapeutic agent. The presence of the amino acid functionality suggests potential interactions with targets that recognize amino acid substrates, while the 3-methylthiophen-2-yl group will confer specific steric and electronic properties that will dictate its target selectivity and potency.

Predicted Biological Activities and Mechanisms of Action

Based on the extensive literature on 2-aminothiophene derivatives, we can hypothesize several promising avenues for the biological activity of 2-amino-2-(3-methylthiophen-2-yl)acetic acid.

Neurological and Psychiatric Disorders: Modulation of GABAergic and Glutamatergic Systems

A compelling area of investigation for 2-amino-2-(3-methylthiophen-2-yl)acetic acid is its potential to modulate neurotransmitter systems. Notably, the anticonvulsant drug tiagabine is a derivative of (R)-1-(4,4-bis(3-methyl-2-thienyl)-3-butenyl)-3-piperidinecarboxylic acid, highlighting the significance of the 3-methyl-2-thienyl moiety in compounds targeting the central nervous system.[3][4] This suggests that our target molecule could function as an inhibitor of GABA transporters (GATs), leading to an increase in synaptic GABA levels and exerting anticonvulsant, anxiolytic, or analgesic effects.[5]

Furthermore, substituted amino acids are known to interact with glutamate receptors.[6][7] It is plausible that 2-amino-2-(3-methylthiophen-2-yl)acetic acid could act as an agonist or antagonist at N-methyl-D-aspartate (NMDA) or other glutamate receptors, offering potential therapeutic applications in conditions characterized by excitotoxicity or glutamatergic dysregulation.

Caption: Potential neuromodulatory actions of the target compound.

Oncology: Selective Cytostatic and Pro-Apoptotic Effects

Derivatives of 2-aminothiophene-3-carboxylic acid ester have been identified as possessing unusual cytostatic selectivity for specific cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma.[8] These compounds have been shown to induce apoptosis and cause cell cycle arrest, primarily in the G1 phase.[8] The mechanism appears to involve the preferential suppression of protein synthesis over DNA or RNA synthesis. The structural similarity of 2-amino-2-(3-methylthiophen-2-yl)acetic acid to these active compounds suggests it may exhibit similar tumor-selective cytostatic properties.

Anti-inflammatory and Immunomodulatory Activity

The 2-aminothiophene scaffold is present in molecules that inhibit atypical protein kinase C (aPKC), an enzyme implicated in inflammatory pathways and increased vascular permeability.[9] Structure-activity relationship studies have shown that electron-donating groups on the thiophene ring can enhance inhibitory activity. The methyl group at the 3-position of our target compound could therefore contribute to potent anti-inflammatory effects through the inhibition of aPKC or other inflammatory kinases.

Proposed Experimental Workflows for Biological Characterization

To validate the predicted biological activities of 2-amino-2-(3-methylthiophen-2-yl)acetic acid, a systematic experimental approach is required.

Synthesis of 2-amino-2-(3-methylthiophen-2-yl)acetic acid

The synthesis of the target compound can be achieved through established methods for the preparation of 2-aminothiophenes, such as the Gewald reaction, followed by appropriate modifications to introduce the acetic acid moiety.[9]

Caption: General workflow for the synthesis and purification of the target compound.

In Vitro Biological Screening

A tiered screening approach is recommended to efficiently assess the biological activity profile of the synthesized compound.

Table 1: Proposed In Vitro Screening Cascade

| Tier | Assay Type | Specific Assays | Purpose |

| 1 | Primary Screening | - GABA Transporter (GAT1-4) Uptake Assays- Radioligand Binding Assays (NMDA, AMPA receptors)- Broad Kinase Panel Screening | To identify primary molecular targets and general activity profile. |

| 2 | Secondary Screening | - Cell Viability Assays (e.g., MTT, CellTiter-Glo) on a panel of cancer cell lines- Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity)- Cell Cycle Analysis (Flow Cytometry) | To confirm cytostatic/cytotoxic effects and elucidate the mechanism of cell death. |

| 3 | Mechanism of Action | - In vitro aPKC Kinase Assay- Western Blot for key signaling proteins (e.g., Akt, NF-κB)- Pro-inflammatory Cytokine Release Assays (e.g., ELISA for TNF-α, IL-6) | To validate specific mechanisms of action and downstream signaling effects. |

Step-by-Step Protocol: GABA Transporter Uptake Assay

This protocol provides a framework for assessing the inhibitory activity of 2-amino-2-(3-methylthiophen-2-yl)acetic acid on GABA transporters.

-

Cell Culture: Culture HEK293 cells stably expressing one of the four human GABA transporter subtypes (GAT1, GAT2, GAT3, or BGT1).

-

Compound Preparation: Prepare a stock solution of 2-amino-2-(3-methylthiophen-2-yl)acetic acid in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Assay Procedure: a. Plate the cells in a 96-well plate and allow them to adhere overnight. b. Wash the cells with a Krebs-Ringer-HEPES buffer. c. Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor (e.g., tiagabine for GAT1) for 10-15 minutes at room temperature. d. Initiate the uptake by adding a mixture of [³H]GABA and unlabeled GABA to each well. e. Incubate for a short period (e.g., 1-5 minutes) at room temperature. f. Terminate the uptake by rapidly washing the cells with ice-cold buffer. g. Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights and Future Directions

While data for the specific title compound is lacking, SAR studies on related 2-aminothiophene derivatives provide valuable guidance for future optimization.

-

Substitution at the 3-position: The methyl group at the 3-position of the thiophene ring is expected to influence the compound's lipophilicity and steric interactions with the binding pocket of its target(s). Exploring other small alkyl or electron-withdrawing/donating groups at this position could fine-tune potency and selectivity.

-

The Amino Acid Moiety: The carboxylic acid and amino groups are likely crucial for forming key interactions (e.g., salt bridges, hydrogen bonds) with the target protein. Esterification of the carboxylic acid or acylation of the amino group could be explored to modulate pharmacokinetic properties and cell permeability.

-

Stereochemistry: The stereochemistry at the α-carbon of the amino acid is critical for biological activity. Enantiomerically pure forms of 2-amino-2-(3-methylthiophen-2-yl)acetic acid should be synthesized and evaluated separately, as they may exhibit different pharmacological profiles.

Conclusion

2-amino-2-(3-methylthiophen-2-yl)acetic acid represents an intriguing, yet underexplored, molecule with significant potential for therapeutic applications, particularly in the areas of neurology and oncology. Based on the well-documented biological activities of the 2-aminothiophene scaffold, this compound warrants further investigation. The experimental workflows and SAR insights provided in this guide offer a robust framework for elucidating its biological activity and advancing its potential as a novel drug candidate. The convergence of a privileged heterocyclic core with an amino acid functionality makes 2-amino-2-(3-methylthiophen-2-yl)acetic acid a compelling starting point for innovative drug discovery programs.

References

-

Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PubMed Central. [Link]

-

Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Journal of Medicinal Chemistry. [Link]

-

Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors. PubMed. [Link]

-

Development of 2′-substituted (2S,1′R,2′S)-2-(carboxycyclopropyl)glycine analogues as potent N-methyl-d-aspartic acid receptor agonists. PubMed Central. [Link]

-

Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers in Pharmacology. [Link]

-

Development of 2'-substituted (2S,1'R,2'S)-2-(carboxycyclopropyl)glycine analogues as potent N-methyl-d-aspartic acid receptor agonists. PubMed. [Link]

-

Stereoselective synthesis and preliminary evaluation of (+)- and (-)-3-methyl-5-carboxy-thien-2-yl-glycine (3-MATIDA): Identification of (+)-3-MATIDA as a novel mGluR1 competitive antagonist. ResearchGate. [Link]

-

Antioxidant Properties of Organostibines Against Lipid Peroxidation in Homogenized Rat Brain. Asian Journal of Chemistry. [Link]

-

2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed. [Link]

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]

-

2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. PubMed. [Link]

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of 2′-substituted (2S,1′R,2′S)-2-(carboxycyclopropyl)glycine analogues as potent N-methyl-d-aspartic acid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of 2'-substituted (2S,1'R,2'S)-2-(carboxycyclopropyl)glycine analogues as potent N-methyl-d-aspartic acid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-amino-2-(3-methylthiophen-2-yl)acetic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 2-amino-2-(3-methylthiophen-2-yl)acetic acid, a non-canonical amino acid with significant potential in medicinal chemistry. Although specific research on this particular molecule is limited, this guide synthesizes information from closely related analogs and the broader class of thiophene-containing amino acids to project its chemical properties, plausible synthetic routes, and potential pharmacological applications. By examining established synthetic methodologies such as the Strecker and Bucherer-Bergs reactions, and analyzing structure-activity relationships within the 2-aminothiophene family, this document aims to provide a foundational resource for researchers interested in exploring the therapeutic utility of this promising compound.

Introduction: The Emerging Role of Thiophene-Containing Amino Acids in Drug Discovery

The incorporation of unnatural amino acids into peptide and small molecule drug candidates has become a powerful strategy for enhancing therapeutic properties. These novel building blocks can confer improved metabolic stability, increased potency, and unique pharmacological profiles. Among the diverse array of non-canonical amino acids, those containing a thiophene moiety have garnered considerable attention. The thiophene ring, a sulfur-containing aromatic heterocycle, is a well-recognized bioisostere of the phenyl group and is present in numerous approved drugs. Its unique electronic and steric properties can significantly influence molecular interactions with biological targets.

2-amino-2-(3-methylthiophen-2-yl)acetic acid belongs to the class of α-amino acids bearing a thiophene side chain. The presence of the methyl group at the 3-position of the thiophene ring is anticipated to modulate the compound's lipophilicity and steric bulk, potentially influencing its binding affinity and selectivity for specific biological targets. While direct studies on this specific molecule are not abundant in the current literature, a wealth of information on analogous compounds provides a strong basis for predicting its characteristics and potential applications.

Synthesis of 2-amino-2-(3-methylthiophen-2-yl)acetic Acid: A Predictive Approach

The synthesis of α-amino acids is a well-established field, with several classical and modern methods available. For the synthesis of 2-amino-2-(3-methylthiophen-2-yl)acetic acid, two primary retrosynthetic pathways can be envisioned, starting from the corresponding aldehyde, 3-methylthiophene-2-carbaldehyde.

The Strecker Synthesis

The Strecker synthesis is a robust and widely used method for the preparation of α-amino acids from aldehydes or ketones. The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.

Proposed Synthetic Workflow:

Figure 1: Proposed Strecker synthesis of the target amino acid.

Detailed Experimental Protocol (Adapted from literature for analogous compounds):

-

Formation of the α-aminonitrile:

-

To a solution of 3-methylthiophene-2-carbaldehyde (1.0 eq) in methanol, add ammonium chloride (1.2 eq) and potassium cyanide (1.2 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure. Extract the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude α-aminonitrile. Purification can be achieved by column chromatography.

-

-

Hydrolysis of the α-aminonitrile:

-

Suspend the crude α-aminonitrile in 6N hydrochloric acid.

-

Heat the mixture to reflux (approximately 100-110 °C) for 6-12 hours.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with a water-immiscible organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

-

Neutralize the aqueous layer with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to induce precipitation.

-

Collect the solid product by filtration, wash with cold water and a small amount of ethanol, and dry under vacuum to afford 2-amino-2-(3-methylthiophen-2-yl)acetic acid.

-

The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides an alternative route to α,α-disubstituted amino acids through the formation of a hydantoin intermediate. This multicomponent reaction involves the treatment of a carbonyl compound with ammonium carbonate and an alkali metal cyanide.

Proposed Synthetic Workflow:

The Pharmacological Profile of 2-amino-2-(3-methylthiophen-2-yl)acetic acid: A Scarcity of Available Data

An Important Note on the Availability of Information

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available information regarding the specific pharmacological profile of 2-amino-2-(3-methylthiophen-2-yl)acetic acid. The current body of scientific research does not detail its mechanism of action, receptor binding affinities, or its effects in biological systems.

The primary context in which 2-amino-2-(3-methylthiophen-2-yl)acetic acid appears in the literature is as a synthetic intermediate or a building block for the creation of more complex molecules. This indicates that its utility in medicinal chemistry has been focused on its structural properties for chemical synthesis rather than its intrinsic biological activity.

Therefore, a detailed technical guide or whitepaper on its core pharmacology, as requested, cannot be constructed at this time due to the absence of foundational data. Any attempt to do so would be speculative and would not meet the standards of scientific integrity.

What the Lack of Data Implies

The absence of a detailed pharmacological profile for a compound like 2-amino-2-(3-methylthiophen-2-yl)acetic acid can suggest several possibilities within the drug discovery and development landscape:

-

Early-Stage Building Block: The compound is likely considered a foundational chemical structure that requires significant modification to elicit a desired biological effect.

-

Lack of Potent Activity: It may have been screened for biological activity in the past and found to have no significant or desirable effects, and therefore was not pursued further.

-

Proprietary Research: The pharmacological data for this compound may exist within private, proprietary databases of pharmaceutical or chemical companies and has not been published in the public domain.

-

Novelty: It is possible that the compound has not yet been extensively studied for its pharmacological properties, representing a potential area for future investigation.

Conceptual Framework for Future Investigation

Should a research program be initiated to determine the pharmacological profile of 2-amino-2-(3-methylthiophen-2-yl)acetic acid, a logical workflow could be established. The following represents a hypothetical experimental plan.

Diagram: Hypothetical Workflow for Pharmacological Profiling

An In-Depth Technical Guide to the Toxicological Evaluation of 2-amino-2-(3-methylthiophen-2-yl)acetic acid

Preamble: Charting a Course for a Novel Chemical Entity

2-amino-2-(3-methylthiophen-2-yl)acetic acid is a non-proteinogenic amino acid derivative incorporating a substituted thiophene ring. Such structures are of significant interest in medicinal chemistry due to their potential to serve as building blocks for novel therapeutic agents. However, the progression of any new chemical entity (NCE) from discovery to clinical application is contingent upon a rigorous and systematic evaluation of its safety profile.

As of the latest literature review, specific, publicly available toxicology studies for 2-amino-2-(3-methylthiophen-2-yl)acetic acid are not available. This guide, therefore, is not a summary of existing data. Instead, it serves as a comprehensive strategic framework for the toxicological assessment of this molecule. It is designed to guide researchers through a phased, logical, and regulatory-compliant evaluation process, ensuring scientific integrity and adherence to international standards. Our approach is rooted in the 3Rs principle (Replacement, Reduction, and Refinement of animal testing) and follows a tiered progression that maximizes data generation while minimizing resource expenditure.[1]

This document outlines the necessary studies, explains the scientific rationale behind each experimental choice, and provides detailed protocols and data interpretation frameworks, consistent with the requirements of major regulatory bodies and guided by the International Council for Harmonisation (ICH) M3(R2) guidelines.[2][3]

Phase 1: Foundational In Vitro Hazard Identification

Rationale: The initial phase of toxicological assessment focuses on in vitro methods. These assays are critical for early hazard identification, providing mechanistic insights without the use of live animals.[4][5] They serve as a cost-effective screening funnel, allowing for a "fail fast, fail early" approach to de-risk the development pipeline. Positive findings in this phase do not necessarily terminate a compound's development but mandate careful consideration and further investigation.[6]

Genotoxicity Assessment: Interrogating DNA Integrity

Genotoxicity testing is a cornerstone of safety assessment, designed to detect compounds that can induce genetic damage through various mechanisms. A standard battery of tests is required to assess mutagenicity (gene mutations) and clastogenicity (chromosomal damage).

The Ames test is the most widely used initial screen for identifying compounds that can cause gene mutations.[7] Its high throughput and decades of validation make it an indispensable first step.

Causality Behind Experimental Choices: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the operons responsible for histidine or tryptophan synthesis, respectively.[8] This renders them unable to grow on a medium lacking the specific amino acid. The core principle is to assess whether the test article can cause a reverse mutation, restoring the gene's function and allowing the bacteria to synthesize the essential amino acid and form visible colonies.[8] The inclusion of a mammalian liver extract (S9 fraction) is crucial, as it simulates metabolic activation, identifying compounds that become mutagenic only after being processed by liver enzymes.[8][9]

Experimental Protocol: OECD 471 Ames Test

-

Strain Selection: Utilize a minimum of five strains, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).[8][9] This panel detects both frameshift and base-pair substitution mutations.

-

Dose Range Finding: Conduct a preliminary cytotoxicity test to determine the appropriate concentration range of 2-amino-2-(3-methylthiophen-2-yl)acetic acid. The highest concentration should show some toxicity but not kill the majority of the bacteria.

-

Main Experiment (Plate Incorporation Method):

-

Prepare triplicate plates for each concentration, a negative (vehicle) control, and a positive control.

-

To 2.0 mL of molten top agar, add 0.1 mL of an overnight bacterial culture and 0.1 mL of the test compound solution (or vehicle/positive control).

-

For metabolic activation arms, add 0.5 mL of S9 mix to the top agar.

-

Pour the mixture onto minimal glucose agar plates and allow to solidify.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Interpretation: A positive result is defined as a dose-dependent increase in revertant colonies and/or a reproducible increase of at least two-fold over the negative control.

Workflow for OECD 471 Ames Test

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

This assay is a preferred follow-up or alternative to the traditional chromosomal aberration test. It detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss or gain) by scoring for micronuclei in the cytoplasm of interphase cells.[10][11][12]

Causality Behind Experimental Choices: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that originate from chromosome fragments or whole chromosomes left behind during cell division (mitosis).[11][12] Their presence is a clear indicator of chromosomal damage or malsegregation. The use of cultured mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) provides a more eukaryotically relevant system than bacteria. Cytochalasin B is often used to block cytokinesis, resulting in binucleated cells that have demonstrably completed one round of mitosis, ensuring that only cells that have divided in the presence of the test article are scored.[11]

Experimental Protocol: OECD 487 Micronucleus Test

-

Cell Culture: Culture appropriate mammalian cells (e.g., human lymphocytes) to obtain a sufficient population of proliferating cells.

-

Dose Selection: Determine a suitable dose range of 2-amino-2-(3-methylthiophen-2-yl)acetic acid by assessing its cytotoxicity over the proposed exposure time. The highest concentration should induce approximately 50-60% cytotoxicity.

-

Exposure: Treat the cell cultures with at least three concentrations of the test article, a vehicle control, and positive controls (one for clastogenicity, one for aneugenicity) for a short duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.

-

Recovery & Cytokinesis Block: Wash the cells to remove the test article and incubate in fresh medium containing Cytochalasin B for a period equivalent to 1.5-2.0 normal cell cycle lengths.

-

Harvesting & Staining: Harvest the cells, subject them to hypotonic treatment, fix, and drop them onto microscope slides. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Interpretation: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Workflow for OECD 487 In Vitro Micronucleus Test

Caption: Workflow for the In Vitro Mammalian Cell Micronucleus Test.

Phase 2: In Vivo Acute Systemic Toxicity

Rationale: Following in vitro assessment, the first in vivo study is designed to evaluate the potential adverse effects of a single, high-dose exposure to the test article.[13] This study is critical for classifying the compound's acute hazard potential according to the Globally Harmonised System (GHS) and, crucially, for guiding dose selection in subsequent, longer-term repeated-dose studies.[14] Modern methods prioritize the use of fewer animals and focus on signs of toxicity rather than lethality alone.[15]

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

The Fixed Dose Procedure (FDP) was developed as an alternative to the classical LD50 test, aiming to identify a dose that produces evident toxicity without causing death.[15]

Causality Behind Experimental Choices: This method uses a stepwise procedure with a small number of animals (usually female rats, which are often found to be the more sensitive sex) at each step.[15] The starting dose is selected from one of four fixed levels (5, 50, 300, 2000 mg/kg) based on any available information. The outcome of the test at one dose determines the next step: if toxicity is observed, the dose is lowered for the next animal; if no toxicity is seen, the dose is raised. This approach refines the dose that causes toxicity and significantly reduces animal suffering compared to older methods.[15]

Experimental Protocol: OECD 420 Fixed Dose Procedure

-

Animal Selection: Use healthy, young adult female rats. Fast the animals overnight prior to dosing.[15]

-

Sighting Study:

-

Dose a single animal at the selected starting dose (e.g., 300 mg/kg).

-

Observe the animal closely for the first 24 hours, paying attention to clinical signs of toxicity (changes in skin, fur, eyes, respiration, behavior, etc.).[15]

-

The outcome for this animal determines the dose for the next animal (either a higher or lower fixed dose).

-

-

Main Study:

-

Sequentially dose a total of five animals per dose level being investigated.

-

Allow at least 24 hours between dosing each animal to observe the outcome.[15]

-

-

Observation Period: Observe all animals for a total of 14 days for any signs of toxicity or mortality. Record body weights weekly.

-

Necropsy: At the end of the 14-day period, humanely euthanize all surviving animals and perform a gross necropsy to identify any abnormalities in organs and tissues.

-

Data Interpretation: The results are used to classify the substance into a GHS category based on the dose level that produces evident toxicity.